molecular formula C10H10ClN5O B3038931 5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 93416-81-0

5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3038931
CAS No.: 93416-81-0
M. Wt: 251.67 g/mol
InChI Key: ZDNVWYVKSXRJRO-UHFFFAOYSA-N
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Description

5-Amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 3-chlorobenzyl substituent at the N1 position and a carboxamide group at C2. The triazole scaffold is privileged in medicinal chemistry due to its versatility in mimicking β-turn structures and interacting with biological targets .

Properties

IUPAC Name

5-amino-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5O/c11-7-3-1-2-6(4-7)5-16-9(12)8(10(13)17)14-15-16/h1-4H,5,12H2,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNVWYVKSXRJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C(=C(N=N2)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of cyanacetic acid amides with aryl azides. This method is convenient and yields the desired triazole derivatives efficiently . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazole derivatives.

Scientific Research Applications

5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. In anticancer research, it has been shown to inhibit certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth . The compound’s ability to bind to these targets is facilitated by its triazole ring, which interacts with the active sites of the enzymes.

Comparison with Similar Compounds

Bacterial SOS Response Inhibitors

The 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold (parent compound, 1) serves as the foundation for SOS response inhibitors. Key findings include:

  • Activity : Inhibits RecA*-mediated LexA auto-proteolysis (IC₅₀ = 32 µM) .
  • Mechanism : Acts as a β-turn mimetic, disrupting LexA self-cleavage, a critical step in SOS activation .
  • Optimized Analogs: Derivative 14 (structure undisclosed) showed improved potency and cross-species breadth (targeting E. coli and P. aeruginosa LexA) through modular synthesis. Substitutions like N-methylation of amide bonds enhanced activity by stabilizing β-turn interactions .
Compound Substituent (R) IC₅₀ (µM) Target Pathogens Reference
Parent (1) Carbamoylmethyl 32 E. coli
Analog 14 Undisclosed Improved E. coli, P. aeruginosa

Key Structural Determinants :

  • The carbamoylmethyl group is critical for β-turn mimicry.
  • Hydrophobic substituents on the benzyl ring (e.g., 3-chloro) may enhance target binding but require further validation.

Anticancer Triazole Derivatives

Triazole analogs with aromatic and fluorinated substituents exhibit antitumor activity:

  • 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide : Inhibits c-Met kinase, with growth inhibition (GP) values of 68–70% in NCI-H522 lung cancer cells .
  • Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate : GP = 70.94% in the same cell line .
Compound Substituent (R) Biological Target GP Value (%) Reference
4-Chlorophenyl derivative 4-Chlorophenyl, CF₃ c-Met kinase 68.09
Pyridinyl derivative Phenyl, pyridin-3-yl Undisclosed 70.94

Comparison with Target Compound :

  • The 3-chlorobenzyl group in 5-amino-1-(3-chlorobenzyl)-... may lack the electron-withdrawing groups (e.g., CF₃) necessary for kinase inhibition.
  • Antitumor triazoles prioritize aromatic and heterocyclic substituents for target engagement.

Calcium Influx Inhibitors (CAI Analogs)

5-Amino-1-(3,5-dichloro-4-(4-chlorobenzoyl)benzyl)-1H-1,2,3-triazole-4-carboxamide (CAI):

  • Application : Phase I clinical trials for refractory cancers via calcium influx inhibition .
  • Metabolism: Degrades into inactive M1 (benzophenone derivative) via phase I metabolism .
Compound Substituent (R) Activity Reference
CAI 3,5-Dichloro-4-(4-Cl-benzoyl) Calcium channel inhibition
M1 (metabolite) Benzophenone fragment Inactive

Structural Insights :

  • The bulky 3,5-dichloro-4-benzoyl group in CAI likely disrupts calcium channel function, whereas simpler benzyl substituents (e.g., 3-chloro) may favor bacterial targets.

Structural Analogs with Varied Benzyl Groups

  • 5-Amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide (2a): Synthesized but lacks reported biological data .
  • 5-Amino-1-(2-chlorobenzyl)-N-(2-thienylmethyl)-...: Supplier-listed compound (CAS 899974-10-8) with uncharacterized activity .

Trends :

  • Halogenated benzyl groups (Cl, Br) are common, but positional isomers (2-, 3-, or 4-substitution) may alter target selectivity.
  • The 3-chlorobenzyl group in the target compound could balance hydrophobicity and steric effects for bacterial targets.

Biological Activity

5-Amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential pharmacological properties. This triazole derivative has been studied for its biological activity against various pathogens and its applicability in medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of 5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process that includes the cycloaddition of azides and nitriles. The resulting compound exhibits a triazole ring, which is known for its diverse biological activities. The structural formula is represented as follows:

C10H10ClN5O\text{C}_{10}\text{H}_{10}\text{ClN}_5\text{O}

Antiparasitic Activity

One of the most notable biological activities of this compound is its effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. A study highlighted that derivatives of 5-amino-1,2,3-triazole-4-carboxamide demonstrated submicromolar activity (pEC50 > 6) against this parasite in vitro. The optimization of these compounds resulted in improved potency and selectivity, with certain derivatives showing significant suppression of parasite burden in mouse models .

Antimicrobial Properties

Research has indicated that 5-amino-1,2,3-triazoles possess antimicrobial properties. For example, some derivatives have shown activity against Mycobacterium tuberculosis and other pathogenic bacteria. The mechanism of action often involves inhibition of specific enzymes or pathways critical to the survival of these microorganisms .

Structure-Activity Relationship (SAR)

The biological activity of 5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is heavily influenced by its structural modifications. Studies have shown that variations in substituents on the benzyl ring can significantly alter potency. For instance:

  • Substituent Effects : The introduction of different groups at the para-position has been correlated with changes in metabolic stability and binding affinity to biological targets.
  • Hydrophobic Interactions : Compounds with larger hydrophobic substituents tend to exhibit enhanced activity due to better accommodation in hydrophobic pockets of target proteins .

Study on Chagas Disease

In a phenotypic screening study involving VERO cells infected with T. cruzi, derivatives of the triazole core were evaluated for their antiparasitic effects. Compound 3 from this series was identified as the most potent, achieving significant reductions in parasite load while exhibiting good selectivity over host cells .

Antimycobacterial Activity

Another investigation focused on the synthesis and evaluation of various 5-amino-1H-1,2,3-triazoles against M. tuberculosis. The study found that certain derivatives showed promising inhibitory activity, suggesting potential applications in tuberculosis treatment .

Data Summary Table

Compound Target Pathogen Activity (pEC50) Selectivity Notes
Compound 3T. cruzi>6>100-foldSignificant suppression in vivo
VariousM. tuberculosisVariesN/APromising antimycobacterial activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide, and how can structural purity be validated?

  • Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions, followed by carboxamide functionalization. Key intermediates include 3-chlorobenzyl azide and substituted isocyanides. For structural validation:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm regioselectivity of the triazole ring and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula and purity .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXS/SHELXL) for absolute configuration determination, particularly for resolving steric hindrance in the chlorobenzyl group .

Q. How is the compound screened for initial biological activity, and what assays are suitable for evaluating enzyme inhibition?

  • Assay Design :

  • Enzyme Inhibition : Test against targets like histone deacetylases (HDACs) or cyclooxygenase-2 (COX-2) using fluorometric or colorimetric assays (e.g., HDAC-Glo™ or COX-2 Inhibitor Screening Kits) .
  • Antiproliferative Activity : Screen against cancer cell lines (e.g., renal RXF 393 or CNS SNB-75) via MTT assays, reporting growth percentage (GP) values. For example, related triazole carboxamides showed GP = -27.30% in SNB-75 cells .
  • Anti-parasitic Activity : Use intracellular amastigote assays for Trypanosoma cruzi, with EC50_{50} values compared to benznidazole .

Advanced Research Questions

Q. What strategies address low aqueous solubility of the compound, and how is bioavailability optimized?

  • Approaches :

  • Derivatization : Introduce hydrophilic groups (e.g., polyethylene glycol) to the carboxamide or amino moiety while preserving activity .
  • Prodrug Design : Convert the carboxamide to ester prodrugs for enhanced absorption, followed by enzymatic hydrolysis in vivo .
  • Co-solvent Systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) for in vitro assays, ensuring solubility without cytotoxicity .

Q. How can contradictory data in antiproliferative assays across cell lines be resolved?

  • Cross-Validation :

  • Orthogonal Assays : Combine MTT results with clonogenic survival or apoptosis markers (e.g., Annexin V/PI staining) .
  • Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) to identify differential gene expression in responsive vs. resistant cell lines .
  • Structural Modifications : Compare activity of analogs (e.g., 4-fluorophenyl vs. 3-chlorobenzyl derivatives) to pinpoint substituent-dependent effects .

Q. What experimental evidence supports the compound’s inhibition of the bacterial SOS response, and how is this applied to combat antibiotic resistance?

  • Mechanistic Insights :

  • SOS Pathway Disruption : The compound inhibits LexA autoproteolysis, blocking RecA-mediated SOS activation. Validate via β-galactosidase reporter assays in Pseudomonas aeruginosa .
  • Synergy with Antibiotics : Test in combination with ciprofloxacin; observe reduced mutation frequency in Ames tests .

Q. How does the compound’s anti-angiogenic activity compare to established inhibitors like carboxyamidotriazole (CAI)?

  • Comparative Studies :

  • Aortic Ring Assay : Quantify vascular outgrowth inhibition at 50 µM. CAI (positive control) reduces angiogenesis by >60%; triazole derivatives may show similar efficacy .
  • Calcium Signaling : Use FLUO-4 AM dye to assess non-voltage-operated calcium channel inhibition, a key CAI mechanism .

Q. What computational methods are used to predict binding modes with HDAC or COX-2?

  • In Silico Workflow :

  • Molecular Docking : Employ AutoDock Vina to model interactions (e.g., triazole coordination with Zn2+^{2+} in HDAC active sites) .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories using GROMACS .

Methodological Considerations

Q. How are Ames test liabilities mitigated during lead optimization?

  • De-risking Strategies :

  • Structural Alerts : Remove mutagenic motifs (e.g., nitro groups) via bioisosteric replacement (e.g., triazole-to-oxadiazole swaps) .
  • Metabolite Screening : Use liver microsomes to identify and eliminate reactive intermediates .

Q. What in vivo models are appropriate for evaluating efficacy in Chagas disease?

  • Mouse Models :

  • Acute Phase : Infect BALB/c mice with T. cruzi (Y strain), administer 50 mg/kg/day orally for 10 days, measure parasitemia via qPCR .
  • Chronic Phase : Assess cardiac inflammation histologically after 90-day treatment .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

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